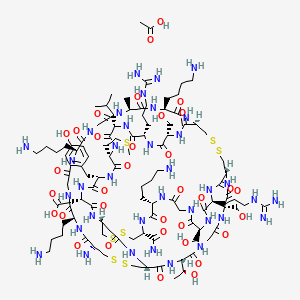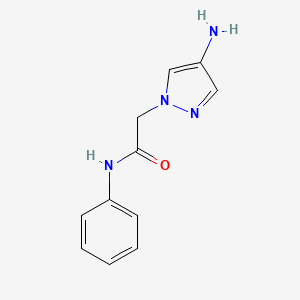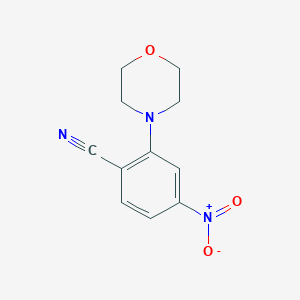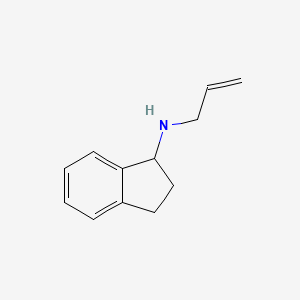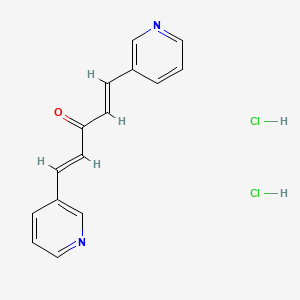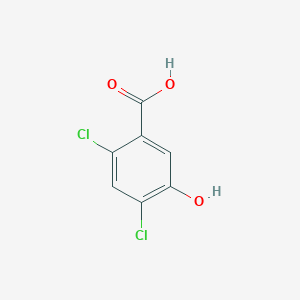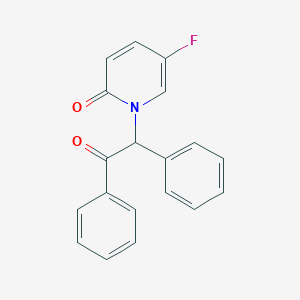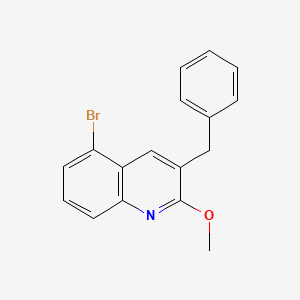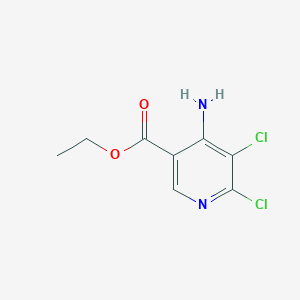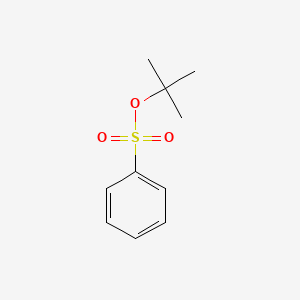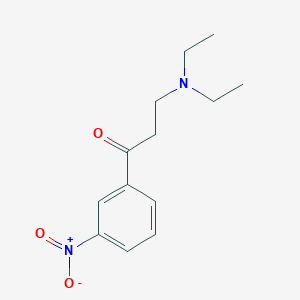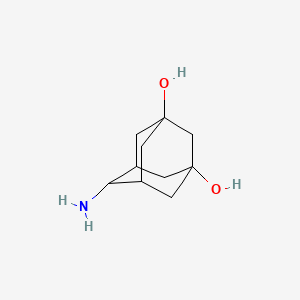
6-Aminoadamantane-1,3-diol
概述
描述
6-Aminoadamantane-1,3-diol is a derivative of adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their unique structural properties and diverse applications in medicinal chemistry, materials science, and nanotechnology. The presence of an amino group and two hydroxyl groups in this compound makes it a versatile compound for various chemical transformations and applications.
作用机制
Target of Action
It is known that members of the adamantane family, such as amantadine, have established actions against coronaviruses . They may block the viral E protein ion channel function and down-regulate the protease Cathepsin L .
Mode of Action
It is suggested that amantadine, a related compound, may block the viral e protein ion channel function, leading to impaired viral propagation . Additionally, amantadine analogues may inhibit entry of the virus into the host cell by increasing the pH of the endosomes, thus inhibiting the action of host cell proteases such as Cathepsin L .
Biochemical Pathways
It is known that adamantane derivatives have been used to create materials with valuable properties . The unique geometry of the adamantane core allows for the design of polymer molecules with a fixed arrangement of fragments responsible for the functional properties of materials .
Result of Action
It is suggested that drugs tested in the aminoadamantane class may block infection by direct binding near critical sites for virus entry to the host cell .
Action Environment
Environmental factors such as ph levels could potentially influence the compound’s action, efficacy, and stability, as seen with other adamantane derivatives .
生化分析
Biochemical Properties
The bis-cationic compound 1-amino-4-(1-adamantanamino)butane dihydrochloride (IEM-1913) has important advantages over clinically employed monocationic 3,5-dimethyl-1-aminoadamantane (memantine) because its anticonvulsant activity is significantly greater and its therapeutic index is 814 times higher than that of memantine . 6-Aminoadamantane-1,3-diol is an intermediate in the preparation of adamantamine inhibitors, which are used in the therapeutic treatment of diseases associated with hydroxysteroid dehydrogenase type 1 (11β-HSD1), such as diabetes, due to its high specificity over 11β-HSD2 in mammals .
Temporal Effects in Laboratory Settings
Adamantane derivatives have been shown to have high anticonvulsant activity and low toxicity .
Transport and Distribution
The adamantane moiety is known to enhance CNS penetration, making it valuable for targeting CNS drugs .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoadamantane-1,3-diol typically involves the functionalization of adamantane. One common method is the radical-based functionalization, where adamantane is subjected to radical reactions to introduce amino and hydroxyl groups. For instance, the reaction of adamantane with hydroxylamine and subsequent oxidation can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical functionalization processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization and chromatography to obtain high-purity this compound .
化学反应分析
Types of Reactions: 6-Aminoadamantane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 6-oxo-adamantane-1,3-diol.
Reduction: Formation of N-alkyl-6-aminoadamantane-1,3-diol.
Substitution: Formation of N-acyl-6-aminoadamantane-1,3-diol.
科学研究应用
6-Aminoadamantane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antiviral, antibacterial, and anticancer properties. It has shown promise in drug delivery systems and as a scaffold for drug design.
Industry: Utilized in the development of advanced materials, including nanomaterials and catalysts
相似化合物的比较
1-Aminoadamantane: Known for its antiviral properties, particularly against influenza A virus.
3,5-Dimethyl-1-aminoadamantane (Memantine): Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonistic properties.
1-Amino-4-(1-adamantanamino)butane: Exhibits anticonvulsant activity and is studied for its neuroprotective effects
Uniqueness of 6-Aminoadamantane-1,3-diol: this compound stands out due to the presence of both amino and hydroxyl groups, which provide a unique combination of reactivity and functionality. This makes it a versatile compound for various chemical transformations and applications in different fields.
属性
IUPAC Name |
6-aminoadamantane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c11-8-6-1-9(12)3-7(8)4-10(13,2-6)5-9/h6-8,12-13H,1-5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIMKZRMRUWCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC(C2N)CC1(C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
